molecular formula C18H15FN2O3S2 B4565631 N-(2-fluorophenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide

N-(2-fluorophenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide

Cat. No.: B4565631
M. Wt: 390.5 g/mol
InChI Key: FIVYUDWHBOFVLA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C18H15FN2O3S2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.05081285 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioprotective Activity

  • Fluorine-containing amides, including compounds similar to N-(2-fluorophenyl)-4-[methyl(2-thienylsulfonyl)amino]benzamide, have shown radioprotective activity. The study by Vasil'eva & Rozhkov (1992) investigates the effect of fluorine atoms on radioprotective activity.

Alzheimer's Disease Research

  • A compound structurally related to this compound was used as a serotonin 1A (5-HT(1A)) imaging probe in Alzheimer's disease research. The study by Kepe et al. (2006) demonstrates its application in positron emission tomography (PET) for quantifying 5-HT(1A) receptor densities in patients.

Antipathogenic Activity

  • New thiourea derivatives, including those with structural similarities to the compound , have been synthesized and shown to have significant antimicrobial and antibiofilm properties. Limban, Marutescu, & Chifiriuc (2011) found that these derivatives have potential as novel anti-microbial agents, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. Read More.

Cancer Research

  • Related compounds have been explored in the field of cancer research. For example, Zhou et al. (2008) describe the synthesis and evaluation of a compound that inhibits histone deacetylases, showing promise as an anticancer drug.

Enzyme Inhibition

  • In the study of enzyme inhibition, similar compounds have been evaluated for their activity against specific enzymes like Aminopeptidase N (APN/CD13). Lee, Drinkwater, McGowan, & Scammells (2020) researched hydroxamic acid analogues that showed potent inhibitory activity. Learn More.

Insecticidal Activity

  • Compounds with structural resemblance have also been developed as novel insecticides. Tohnishi et al. (2005) discuss Flubendiamide, which exhibits strong insecticidal activity against lepidopterous pests. Read the Study.

Fluorescence Chemosensors

  • In the field of chemical sensing, related compounds have been developed as fluorescence chemosensors. Ravichandiran et al. (2020) report on a phenoxazine-based chemosensor for detecting Cd2+ and CN− ions, demonstrating its application in live cells and zebrafish. Full Details.

Other Applications

  • Further research includes studies on sulfonamide derivatives for antimicrobial activity , enzyme inhibition related to carbonic anhydrase, electrophysiological activities, and more. These studies, such as those by Ghorab et al. (2017) and Ulus et al. (2013), reveal the versatility of similar compounds in various biomedical and chemical applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)17-7-4-12-25-17)14-10-8-13(9-11-14)18(22)20-16-6-3-2-5-15(16)19/h2-12H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYUDWHBOFVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.